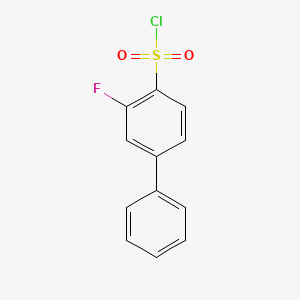

3-Fluoro-biphenyl-4-sulfonylchloride

Description

3-Fluoro-biphenyl-4-sulfonylchloride (C₁₂H₈ClFO₂S, molecular weight: 270.66 g/mol) is a biphenyl derivative featuring a fluorine substituent at the 3' position and a sulfonyl chloride group at the 4 position. The biphenyl scaffold provides conjugation between the two aromatic rings, influencing electronic properties and reactivity. The fluorine atom acts as a moderate electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety while maintaining relatively low steric hindrance .

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-fluoro-4-phenylbenzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-6-10(8-11(12)14)9-4-2-1-3-5-9/h1-8H |

InChI Key |

PMIHHBZAIKZKKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of 3-fluoro-biphenyl-4-sulfonyl chloride generally involves two main stages:

- Formation of the biphenyl scaffold with fluorine substitution.

- Introduction of the sulfonyl chloride group onto the biphenyl ring.

While detailed procedures specific to 3-fluoro-biphenyl-4-sulfonyl chloride are limited in publicly available literature, several synthetic strategies for related fluorinated biphenyl sulfonyl chlorides have been reported and can be adapted or referenced for this compound.

Biphenyl Formation via Cross-Coupling Reactions

The biphenyl core with fluorine substitution is typically constructed using palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. This method couples an aryl halide with an arylboronic acid under mild conditions and is tolerant of various substituents including fluorine.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | SPhos or XPhos |

| Base | Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) |

| Solvent | Mixture of tetrahydrofuran (THF), toluene, and water |

| Temperature | Reflux (approx. 80–105 °C) |

| Reaction Time | Several hours (varies with substrate) |

This approach has been successfully used to synthesize various fluorinated biphenyls, including mono- and polyfluorinated derivatives.

- Coupling of 3-fluoroiodobenzene with 4-boronophenyl sulfonyl derivatives to yield 3-fluoro-biphenyl intermediates.

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride functionality is commonly introduced by sulfonation of the biphenyl intermediate followed by chlorination of the sulfonic acid group.

Sulfonation: Treatment of the biphenyl compound with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to introduce the sulfonic acid group (-SO₃H) at the para position relative to the biphenyl linkage.

Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride (-SO₂Cl) by reaction with reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride (COCl)₂.

| Step | Reagent(s) | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–50 °C | 1–3 hours | Controlled addition to avoid over-sulfonation |

| Chlorination | Thionyl chloride | Reflux (~70 °C) | 2–6 hours | Excess reagent removed by distillation |

Alternative Synthetic Routes

Direct sulfonylation of fluorinated biphenyls using sulfonyl chloride reagents under Friedel-Crafts conditions has been explored but generally offers lower regioselectivity.

Copper-catalyzed coupling of iodobenzene derivatives with arylboronates in the presence of phenanthroline ligands in DMF solvent has been reported for fluorinated biphenyls, which could be adapted for sulfonyl chloride precursors.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(dba)₂, SPhos/XPhos, K₂CO₃ or Na₂CO₃ | Reflux in THF/toluene/H₂O | High regioselectivity, tolerance | Requires palladium catalyst, moisture sensitive |

| Sulfonation + Chlorination | Chlorosulfonic acid, SOCl₂ or PCl₅ | 0–50 °C sulfonation, reflux chlorination | Efficient introduction of SO₂Cl group | Requires careful temperature control, corrosive reagents |

| Copper-Catalyzed Coupling | Cu catalyst, phenanthroline, DMF | Reflux | Alternative to Pd catalysis | Less common, may have lower yields |

Research Findings and Considerations

The Suzuki–Miyaura coupling is the most widely accepted method to form the fluorinated biphenyl core due to its mild conditions and functional group tolerance.

The sulfonyl chloride group is highly reactive and must be introduced under controlled conditions to avoid side reactions and degradation.

Purity and yield depend strongly on reaction parameters such as temperature, solvent mixture, and reagent stoichiometry.

Handling of sulfonyl chlorides requires caution due to their reactive and potentially toxic nature.

Recent patents and literature indicate the importance of these compounds in pharmaceutical applications, particularly as intermediates for CRTH2 antagonists used in inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-biphenyl-4-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl fluoride or a sulfonamide under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve the use of a base, such as triethylamine, to facilitate the reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Fluorides: Formed by reduction of the sulfonyl chloride group

Scientific Research Applications

3-Fluoro-biphenyl-4-sulfonylchloride has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of advanced materials, such as polymers and coatings.

Chemical Biology: Utilized in the design of fluorescent probes and other bioactive molecules.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of enzyme inhibitors and other therapeutic agents

Mechanism of Action

The mechanism of action of 3-Fluoro-biphenyl-4-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares key structural and electronic features of 3-Fluoro-biphenyl-4-sulfonylchloride with analogous sulfonyl chlorides:

| Compound Name | Substituent(s) & Position | Electronic Effect | Molecular Formula | Molecular Weight (g/mol) | Reactivity Insights |

|---|---|---|---|---|---|

| This compound | F (3'), SO₂Cl (4) | Moderate EWG (F) | C₁₂H₈ClFO₂S | 270.66 | Balanced reactivity due to F’s EWG effect |

| 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride | CF₃ (3'), SO₂Cl (4) | Strong EWG (CF₃) | C₁₃H₈ClF₃O₂S | 320.60 | Higher reactivity due to stronger EWG (CF₃) |

| 4′-Methylbiphenyl-3-sulfonyl chloride | CH₃ (4'), SO₂Cl (3) | Electron-donating (CH₃) | C₁₃H₁₁ClO₂S | 266.66 | Reduced reactivity (CH₃ deactivates ring) |

| 3-Fluoro-4-methylbenzenesulfonyl chloride | F (3), CH₃ (4), SO₂Cl (1) | Mixed (F: EWG; CH₃: EDG) | C₇H₆ClFO₂S | 216.64 | Steric hindrance from CH₃ reduces reactivity |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | Cl (3), F (4), SO₂Cl (1) | Strong EWG (Cl) | C₆H₃Cl₂FO₂S | 229.06 | Highest reactivity (Cl > F in EWG strength) |

Key Observations:

- Electronic Effects :

- The trifluoromethyl group in 3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride enhances electrophilicity more than fluorine, making it more reactive in nucleophilic substitutions .

- The methyl group in 4′-Methylbiphenyl-3-sulfonyl chloride acts as an electron-donating group (EDG), reducing the sulfonyl chloride’s electrophilicity compared to the target compound .

- Steric Considerations :

- Molecular Weight and Solubility: Biphenyl derivatives (e.g., target compound) generally exhibit lower solubility in polar solvents than monosubstituted analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride) due to increased hydrophobicity .

Q & A

Q. What are the key synthetic pathways for 3-fluoro-biphenyl-4-sulfonylchloride, and how can reaction conditions be optimized for high purity?

The synthesis typically involves sequential functionalization of biphenyl derivatives. A common approach includes:

Sulfonation : Introducing the sulfonyl group at the para position of biphenyl using chlorosulfonic acid under controlled temperatures (0–5°C).

Fluorination : Electrophilic fluorination at the meta position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM).

Chlorination : Conversion of the sulfonic acid group to sulfonyl chloride using PCl₅ or SOCl₂ under reflux.

Optimization : Purity (>97%) is achieved by gradient column chromatography and recrystallization in non-polar solvents. Reaction progress is monitored via TLC and ¹⁹F NMR to track fluorination efficiency .

Q. What analytical techniques are most effective for characterizing this compound?

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and ¹⁹F NMR to verify fluorination (δ ~ -110 to -120 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (C₁₂H₈ClFO₂S; calc. 286.7 g/mol).

- X-ray Crystallography : For unambiguous structural determination, particularly to resolve steric effects from the biphenyl backbone.

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. How does this compound react with nucleophiles, and what derivatives are commonly synthesized?

The sulfonyl chloride group is highly reactive toward nucleophiles:

- With Amines : Forms sulfonamides (RSO₂NH₂), crucial in medicinal chemistry for protease inhibition studies.

- With Alcohols/Phenols : Produces sulfonate esters (RSO₂OR'), used as leaving groups in cross-coupling reactions.

- With Thiols : Generates disulfides for probing redox-active biological targets.

Methodology : Reactions are conducted in dry THF or DMF with bases (e.g., Et₃N) to scavenge HCl. Derivatives are purified via flash chromatography .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

The meta-fluorine atom exerts strong electron-withdrawing effects (-I), which:

- Activate the Sulfonyl Chloride : Enhance electrophilicity, facilitating nucleophilic aromatic substitution (SₙAr) at the para position.

- Direct Coupling Reactions : In Suzuki-Miyaura reactions, the fluorine atom ortho to the sulfonyl group sterically hinders Pd catalysts, favoring coupling at the less hindered biphenyl ring.

Experimental Design : DFT calculations (B3LYP/6-31G*) predict charge distribution, while kinetic studies (e.g., variable-temperature NMR) assess steric effects .

Q. What strategies mitigate competing side reactions during sulfonamide synthesis using this compound?

Common issues include hydrolysis of the sulfonyl chloride to sulfonic acid and over-alkylation. Mitigation involves:

- Controlled Solvent Systems : Use anhydrous DCM or THF with molecular sieves to minimize hydrolysis.

- Low-Temperature Reactions : Conduct reactions at -20°C to slow competing pathways.

- Sequential Addition : Add amines slowly (e.g., via syringe pump) to prevent exothermic side reactions.

Validation : LC-MS monitors reaction intermediates, while ²⁹Si NMR (for silylated byproducts) identifies side products .

Q. How can computational modeling predict the bioactivity of sulfonamide derivatives derived from this compound?

Methods :

Molecular Docking : AutoDock Vina screens derivatives against target proteins (e.g., carbonic anhydrase IX). Fluorine’s hydrophobic interactions improve binding affinity.

MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories.

QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays.

Case Study : Derivatives with electron-deficient aryl groups show 10-fold higher activity in tumor cell lines (e.g., HT-29) .

Q. What are the challenges in achieving regioselective functionalization of the biphenyl backbone, and how can they be addressed?

Challenges :

- Ortho vs. Para Reactivity : Fluorine’s -I effect deactivates the ring, but steric hindrance at ortho positions complicates substitution.

- Coupling Selectivity : Competing C-Cl vs. C-SO₂Cl reactivity in cross-couplings.

Solutions : - Directed Metalation : Use Pd(OAc)₂ with bidentate ligands (dppf) to direct coupling to the less hindered position.

- Protecting Groups : Temporarily protect the sulfonyl chloride as a sulfonamide during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.